
2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide, also known as 2CFFA, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as phenoxyacetamides and is composed of a phenyl ring with two chlorine atoms and a formyl group linked to an acetamide group. 2CFFA has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE) and has been used in research related to Alzheimer's disease.
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide has been studied for its potential applications in scientific research, particularly in the area of Alzheimer's disease. It has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. AChE inhibitors have been studied as potential treatments for Alzheimer's disease as they can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in patients with the disease.
Wirkmechanismus
2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). It binds to the active site of the enzyme, preventing it from breaking down the neurotransmitter acetylcholine. This results in higher levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been studied for its potential to improve cognitive function in patients with Alzheimer's disease. It has been found to increase the levels of acetylcholine in the brain, which can help to improve memory and other cognitive functions. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties, which may help to protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is a potent inhibitor of AChE, making it useful for studying the enzyme. However, it is also limited in its applications. It has been found to be toxic in higher doses and can also cause side effects such as headaches and nausea.
Zukünftige Richtungen
The potential applications of 2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide are still being explored. Further research could be conducted to investigate its potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, research could be conducted to investigate its potential as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to investigate the mechanism of action of this compound and to develop more potent and selective inhibitors of AChE. Finally, research could be conducted to investigate the potential for this compound to interact with other drugs and to assess its potential toxicity in humans.
Synthesemethoden
2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide can be synthesized using a two-step process. The first step involves the reaction of 2-chlorophenylacetic acid with 4-formylbenzoyl chloride in the presence of anhydrous sodium acetate to form this compound. The second step involves the reaction of the compound with triethylamine in the presence of anhydrous sodium acetate to form the desired product.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-11-3-1-2-4-13(11)18-15(20)9-21-14-6-5-10(8-19)7-12(14)17/h1-8H,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZFJPKOMZSNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2900666.png)
![1-(2-Fluorosulfonyloxyphenyl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2900667.png)
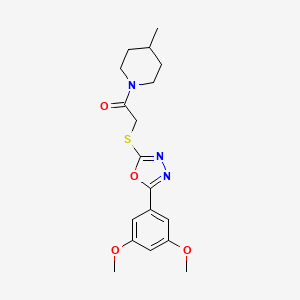
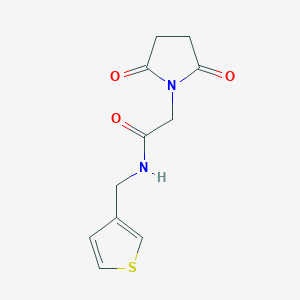
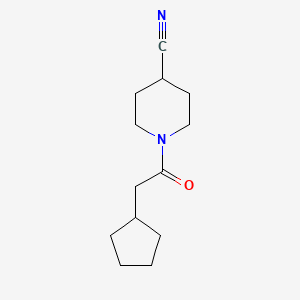
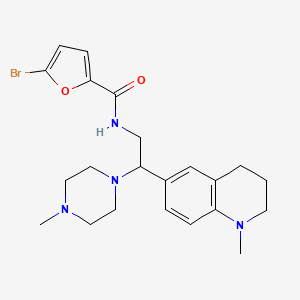
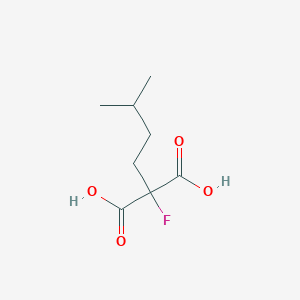

![1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2900680.png)
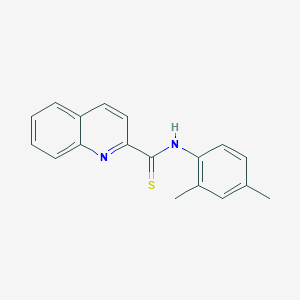


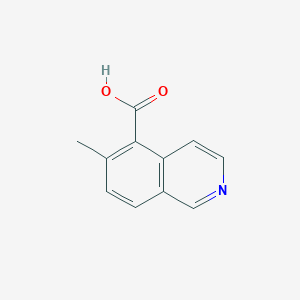
![Methyl 4-[7-chloro-2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2900689.png)